molecular formula C9H15NO B12973615 3-(2-Methylpropylidene)piperidin-2-one

3-(2-Methylpropylidene)piperidin-2-one

Cat. No.: B12973615
M. Wt: 153.22 g/mol
InChI Key: XJPIQVDNZQWBEO-SOFGYWHQSA-N
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Description

3-(2-Methylpropylidene)piperidin-2-one: 3-methylpiperidin-2-one , is a versatile building block in organic synthesis. Its chemical structure consists of a piperidinone ring with a methyl group and an isobutylidene substituent. This compound has attracted attention due to its diverse applications in both medicinal and industrial contexts.

Preparation Methods

a. Synthetic Routes: The asymmetric synthesis of 3-methylpiperidin-2-one involves several steps. One notable method starts with commercially available D-phenylglycinol and delta-valerolactone. During alkylation, the hydroxyl group can be protected or left unprotected, leading to different diastereoisomers. For instance:

  • When 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one is alkylated with 2.5 equivalents of s-BuLi, 3-methylpiperidin-2-one is obtained as a single isomer with an overall yield of 91%.
  • With the hydroxyl group protected, ®-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidine-2-one can be alkylated with 1.5 equivalents of s-BuLi, yielding 3-methylpiperidin-2-one and its diastereoisomer in a ratio of 1:2.5 with a methylation yield of 90%.

b. Industrial Production: Industrial-scale production methods typically involve modifications of these synthetic routes, optimizing efficiency and scalability.

Chemical Reactions Analysis

3-methylpiperidin-2-one: participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to functional group transformations.

    Reduction: Reduction processes yield different derivatives.

    Substitution: Substituent modifications occur via nucleophilic substitution reactions. Common

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3E)-3-(2-methylpropylidene)piperidin-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6+

InChI Key

XJPIQVDNZQWBEO-SOFGYWHQSA-N

Isomeric SMILES

CC(C)/C=C/1\CCCNC1=O

Canonical SMILES

CC(C)C=C1CCCNC1=O

Origin of Product

United States

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